L-Tryptophan methyl ester hydrochloride
CAS No.: 7524-52-9
VCID: VC21538409
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Tryptophan methyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan. It is synthesized by esterifying L-tryptophan with methanol and then converting it into its hydrochloride salt. This compound is of interest in various biochemical and pharmaceutical applications due to its potential stability and bioavailability compared to its parent compound. Synthesis and PreparationThe synthesis of L-tryptophan methyl ester hydrochloride typically involves the esterification of L-tryptophan with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process enhances the compound's stability and solubility, making it more suitable for various applications. Research FindingsCurrently, there are no specific research findings directly related to L-tryptophan methyl ester hydrochloride. Most studies focus on L-tryptophan and its derivatives in general, highlighting their roles in biochemistry and potential therapeutic applications . Comparison of L-Tryptophan and Its Derivatives |
---|---|
CAS No. | 7524-52-9 |
Product Name | L-Tryptophan methyl ester hydrochloride |
Molecular Formula | C12H15ClN2O2 |
Molecular Weight | 254.71 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 |
Standard InChIKey | XNFNGGQRDXFYMM-PPHPATTJSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
SMILES | COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES | COC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
Synonyms | L-Tryptophanmethylesterhydrochloride;7524-52-9;H-Trp-OMeHCl;H-Trp-OMe.HCl;MethylL-TryptophanateHydrochloride;MethylL-tryptophanateHCl;UNII-AU62O6861L;(S)-methyl2-amino-3-(1H-indol-3-yl)propanoatehydrochloride;methyl(2S)-2-amino-3-(1H-indol-3-yl)propanoatehydrochloride;TRYPTOPHANMETHYLESTERhydrochloride;H-Trp-OMe?HCl;PubChem10876;KSC491O1H;Ambap7524-52-9;SCHEMBL378072;364517_ALDRICH;AC1MC265;CHEMBL1222005;93730_FLUKA;CTK3J1713;Methyltryptophanatehydrochloride;MolPort-003-930-840;XNFNGGQRDXFYMM-PPHPATTJSA-N;AU62O6861L;ACT08801 |
PubChem Compound | 2734891 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume